4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom and a 3,3-difluoropyrrolidinyl group. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. The unique structural features of this compound enhance its potential as a building block for synthesizing more complex organic molecules and therapeutic agents.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and applications.
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine falls under the category of heterocyclic compounds due to the presence of a nitrogen-containing ring (pyridine). It is further classified as an organic halide because of the bromine substitution.
The synthesis of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves nucleophilic substitution reactions. The most common synthetic route includes the reaction of 2-bromo-4-chloropyridine with 3,3-difluoropyrrolidine under basic conditions.
The molecular structure of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine can be represented by the following InChI and InChI Key:
The compound has a molecular formula of and a molecular weight of approximately 250.08 g/mol. The structural features include:
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine can participate in various chemical reactions:
Common reagents for substitution reactions include:
The mechanism of action for 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is primarily related to its interactions with biological targets in medicinal chemistry. It may modulate enzyme activity or bind to specific receptors due to the structural characteristics imparted by the difluoropyrrolidinyl group.
The difluoropyrrolidinyl group enhances binding affinity and selectivity towards molecular targets, making it valuable in drug design and development.
The physical properties of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine include:
Chemical properties include:
Detailed analyses such as NMR spectroscopy can provide insights into the conformational dynamics and interactions within this compound .
4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine has several applications in scientific research:
The C4-bromine atom in 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine renders it highly reactive in Pd-catalyzed cross-couplings, enabling efficient derivatization for pharmaceutical intermediates. Key advances include:
Table 1: Ligand Performance in Pd-Catalyzed C-N Coupling of 4-Bromo-2-aminopyridines
Ligand | Amine Type | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
RuPhos (L3) | Cyclic secondary | 65 | 83 | High yield with morpholines/piperidines |
BrettPhos (L8) | Primary alkyl | 65 | 78 | Superior for sterically hindered amines |
BINAP (L9) | Secondary cyclic | 65 | 71 | Moderate performance, lower cost |
SPhos (L4) | Secondary cyclic | 65 | 76 | Compatible with chloropyridines |
The 3,3-difluoropyrrolidine group is synthesized via deoxyfluorination of pyrrolidin-3-one precursors using reagents like DAST or Deoxo-Fluor. Critical aspects include:
Table 2: Stability Profile of 3,3-Difluoropyrrolidine Motifs Under Stress Conditions
Condition | Stability (t₉₀) | Major Degradation Pathway | Mitigation Strategy |
---|---|---|---|
Acidic (0.1N HCl) | 24h | Nitrile hydrolysis to amide | pH-controlled reaction media |
Oxidative (3% H₂O₂) | >72h | N-Oxidation (minor) | Antioxidant additives |
Photolytic (UV-Vis) | 6h | C-F bond cleavage | Amber glassware/opaque packaging |
Thermal (100°C) | 48h | Retro-Mannich fragmentation | Cold-chain storage (<8°C) |
Assembly of the pyridine-pyrrolidine linkage employs SNAr reactions, where solvent choice critically impacts kinetics and purity:
Scale-up hurdles include thermal sensitivity of intermediates and halogen handling:
Table 3: Scalability Metrics for Key Synthesis Steps
Step | Challenge | Scale-Up Solution | Purity/Yield (kg-scale) |
---|---|---|---|
SNAr coupling | Exotherm control | Jacketed reactor with ΔT monitoring | 99.0% / 87% |
Pd-catalyzed amination | HBr accumulation | Continuous flow with K₂CO₃ cartridge | 98.5% / 82% |
Difluoropyrrolidine synthesis | DAST hazards | Flow fluorination (residence time <2min) | 97.8% / 78% |
Final crystallization | Polymorphism | Seeded cooling in MTBE/heptane | 99.5% / 85% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1